Dichlorobis(3-chlorophenyl)stannane
Description
Dichlorobis(3-chlorophenyl)stannane is an organotin compound with the molecular formula $ \text{(C}6\text{H}4\text{Cl-3)}2\text{SnCl}2 $. It belongs to the class of diaryltin dichlorides, characterized by a central tin atom bonded to two aryl groups (3-chlorophenyl) and two chlorine atoms. Organotin compounds like this are notable for their applications in catalysis, polymer stabilization, and biocidal agents . The 3-chlorophenyl substituents introduce steric and electronic effects that influence reactivity and stability compared to non-chlorinated analogs.
Properties
CAS No. |
114439-08-6 |
|---|---|
Molecular Formula |
C12H8Cl4Sn |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
dichloro-bis(3-chlorophenyl)stannane |
InChI |
InChI=1S/2C6H4Cl.2ClH.Sn/c2*7-6-4-2-1-3-5-6;;;/h2*1-2,4-5H;2*1H;/q;;;;+2/p-2 |
InChI Key |
PJZURXYXOCCNBF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC(=C1)[Sn](C2=CC=CC(=C2)Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro-bis(3-chlorophenyl)stannane can be synthesized through the reaction of tin tetrachloride (SnCl4) with 3-chlorophenylmagnesium bromide (C6H4ClMgBr). The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction proceeds as follows:
SnCl4+2C6H4ClMgBr→Cl2Sn(C6H4Cl)2+2MgBrCl
Industrial Production Methods
Industrial production of dichloro-bis(3-chlorophenyl)stannane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
Dichloro-bis(3-chlorophenyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides (SnO2) and other higher oxidation state compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin derivatives depending on the substituent introduced.
Scientific Research Applications
Dichloro-bis(3-chlorophenyl)stannane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism of action of dichloro-bis(3-chlorophenyl)stannane involves its interaction with molecular targets, such as enzymes and receptors. The compound can form complexes with biomolecules, altering their function and activity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
The following analysis compares Dichlorobis(3-chlorophenyl)stannane with structurally related organotin and chlorinated aromatic compounds, focusing on physicochemical properties, reactivity, and applications.
Structural Analogues: Substituted Diaryltin Dichlorides
Key Findings :
- Chlorinated aryl groups enhance oxidative stability and biocidal activity compared to non-chlorinated analogs like benzyl-substituted stannanes .
Chlorinated Aromatic Compounds with Similar Substituents
Key Findings :
- This compound shares the 3-chlorophenyl motif with 3-chloroaniline and 3-chlorobenzaldehyde, but its tin center confers distinct Lewis acidity and coordination chemistry.
- Unlike 1-(3-chlorophenyl)-1H-tetrazole, the stannane lacks energetic properties due to the absence of a high-nitrogen heterocycle, making it unsuitable for explosive applications .
Key Findings :
- While ND-7 (a 3-chlorophenyl-containing antibiotic derivative) shows potent activity against B. subtilis, organotin compounds like this compound are generally broader biocides but face regulatory restrictions due to toxicity .
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